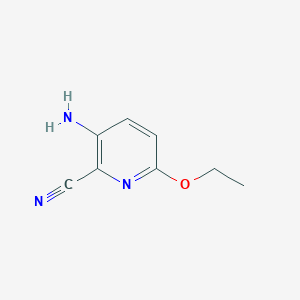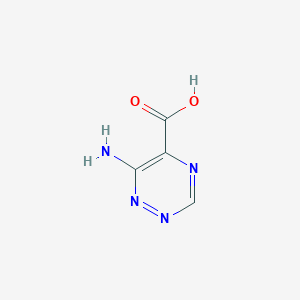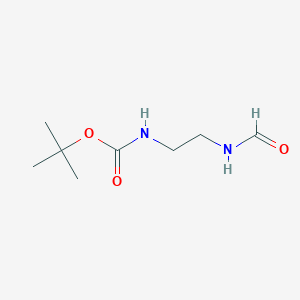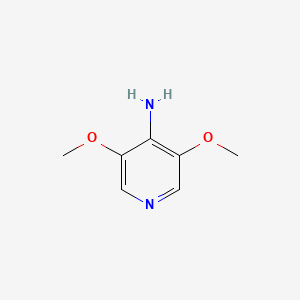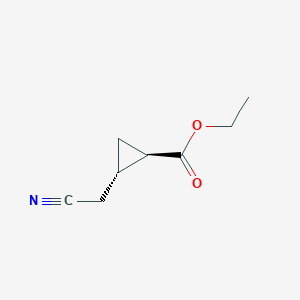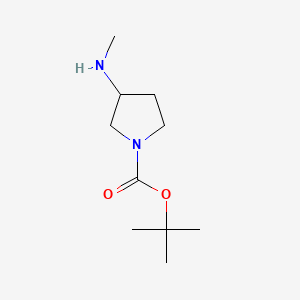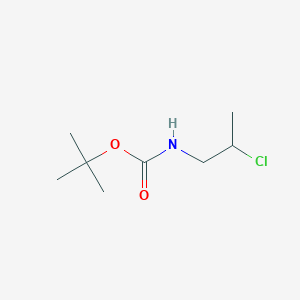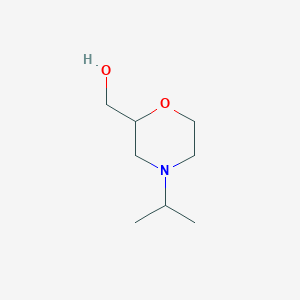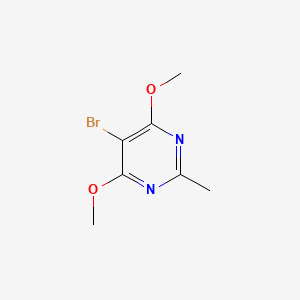![molecular formula C12H17BrClNO B1521425 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride CAS No. 1185297-33-9](/img/structure/B1521425.png)
4-[(2-Bromophenoxy)methyl]piperidine hydrochloride
Vue d'ensemble
Description
4-[(2-Bromophenoxy)methyl]piperidine hydrochloride (4-BMPH) is an organic compound that has been used in scientific research for many years. It is a white crystalline solid with a melting point of 125-127°C, and is soluble in water and ethanol. 4-BMPH has been used as a research tool in the fields of biochemistry, physiology, and pharmacology due to its ability to interact with various receptors and enzymes. In particular, it has been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Halogenated Piperidines as Radiolabeled Probes
Research by Waterhouse et al. (1997) explored a series of halogenated 4-(phenoxymethyl)piperidines, including compounds structurally related to 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride, as potential δ receptor ligands. These compounds were synthesized and evaluated for their affinity and selectivity towards σ-1 and σ-2 receptors using in vitro binding assays. The study found that these halogenated piperidines, including those with bromophenoxy groups, have varying dissociation constants for σ-1 and σ-2 receptors, indicating their potential utility as probes for in vivo tomographic studies of σ receptors. The iodinated ligand among them showed promising results in vivo, with high uptake and retention in organs possessing σ receptors, suggesting that similar compounds could be useful for neuropharmacological research (Waterhouse, Mardon, Giles, Collier, & O'Brien, 1997).
Neuroprotective and NMDA Antagonist Activities
Chenard et al. (1995) discovered a compound with a structure related to 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride, identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist. This compound, through structure-activity relationship studies based on modifications to the piperidine and phenolic components, demonstrated significant neuroprotective properties by effectively blocking NMDA responses. Such findings underscore the potential of structurally similar compounds in developing treatments for neurodegenerative diseases (Chenard, Bordner, Butler, Chambers, Collins, De Costa, Ducat, Dumont, Fox, & Mena, 1995).
Synthesis and Evaluation in Polymer Science
Whelpley et al. (2022) conducted research on phenoxy ring-substituted isopropyl phenylcyanoacrylates, closely related to the chemical class of 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride. These compounds were synthesized and copolymerized with styrene, aiming to investigate their applications in polymer science. The study's findings on the synthesis, characterization, and copolymerization properties of these compounds highlight their potential utility in developing new polymeric materials with specific structural and functional properties (Whelpley, Zepeda, Schjerven, Rocus, & Kharas, 2022).
Propriétés
IUPAC Name |
4-[(2-bromophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCJUDSTJOYHPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromophenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





